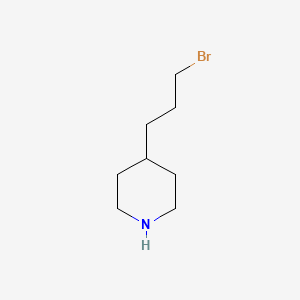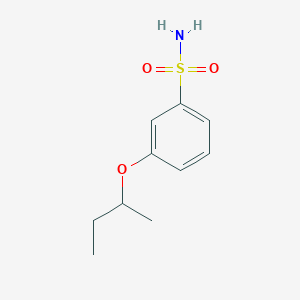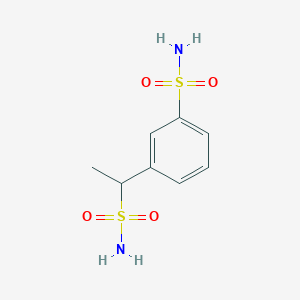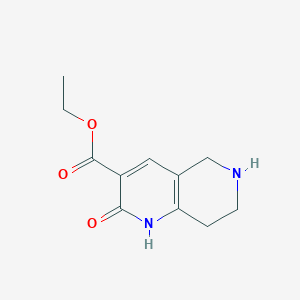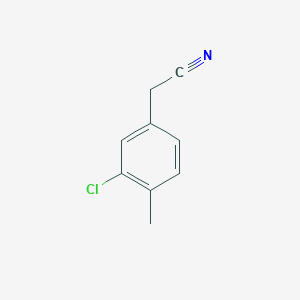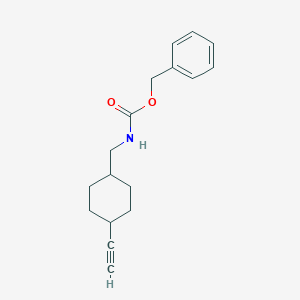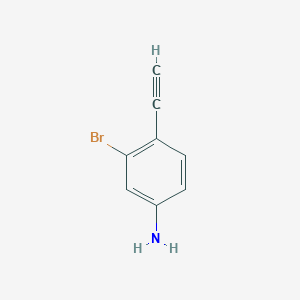![molecular formula C12H18N4O4 B13504693 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 1H-1,2,3-triazole moiety. Such compounds are often used in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and azide compounds.
Formation of Triazole Ring:
Protection of Amino Group: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Final Product: The final product is obtained after purification, typically through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. The triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The parent compound.
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a carboxylic acid.
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-methanol: A derivative with a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a triazole ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H18N4O4 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-7-8(6-9(15)10(17)18)16-5-4-13-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1 |
InChIキー |
LCQXPWMRUNLVPT-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2C=CN=N2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
